molecular formula C10H10N2S3 B12013242 5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol CAS No. 210285-93-1

5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol

Cat. No.: B12013242
CAS No.: 210285-93-1
M. Wt: 254.4 g/mol
InChI Key: YSRMWSMTNWPIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol is an organic compound with the molecular formula C10H10N2S3 It belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-methylbenzyl chloride with thiourea, followed by cyclization. The general steps are as follows:

    Formation of 4-methylbenzylthiourea: 4-methylbenzyl chloride reacts with thiourea in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate 4-methylbenzylthiourea undergoes cyclization in the presence of an oxidizing agent like hydrogen peroxide or iodine to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the thioether linkage.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified thiadiazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thiadiazole ring is known to enhance biological activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit activity against a range of diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol involves its interaction with biological targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or form hydrogen bonds, influencing the activity of proteins and other biomolecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Methylphenyl)thio)-1,3,4-thiadiazole-2-thiol
  • 5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazole-2-thiol
  • 5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazole-2-thiol

Uniqueness

5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and biological activity. This structural feature can enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a therapeutic agent.

Properties

CAS No.

210285-93-1

Molecular Formula

C10H10N2S3

Molecular Weight

254.4 g/mol

IUPAC Name

5-[(4-methylphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C10H10N2S3/c1-7-2-4-8(5-3-7)6-14-10-12-11-9(13)15-10/h2-5H,6H2,1H3,(H,11,13)

InChI Key

YSRMWSMTNWPIDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NNC(=S)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.